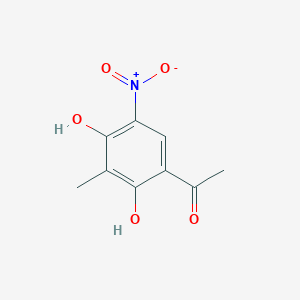
2',4'-Dihydroxy-3'-methyl-5'-nitroacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,4’-Dihydroxy-3’-methyl-5’-nitroacetophenone is an organic compound with the molecular formula C9H9NO5 and a molecular weight of 211.176 g/mol . This compound is characterized by the presence of hydroxyl, methyl, and nitro functional groups attached to an acetophenone backbone. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2’,4’-Dihydroxy-3’-methyl-5’-nitroacetophenone can be synthesized through the nitration of resacetophenone using zirconyl nitrate in acetone at 50°C for 5 hours . This method yields the desired compound with high efficiency.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2’,4’-Dihydroxy-3’-methyl-5’-nitroacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in acidic conditions are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Ether or amine derivatives.
Wissenschaftliche Forschungsanwendungen
2’,4’-Dihydroxy-3’-methyl-5’-nitroacetophenone is utilized in various fields of scientific research:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2’,4’-dihydroxy-3’-methyl-5’-nitroacetophenone involves its interaction with various molecular targets. The hydroxyl and nitro groups can participate in redox reactions, affecting cellular oxidative stress levels. The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,4’-Dihydroxy-3’-methylacetophenone: Lacks the nitro group, making it less reactive in redox reactions.
2’,4’-Dihydroxy-5’-nitroacetophenone: Similar structure but lacks the methyl group, affecting its steric and electronic properties.
Uniqueness
2’,4’-Dihydroxy-3’-methyl-5’-nitroacetophenone is unique due to the combination of hydroxyl, methyl, and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
118824-94-5 |
|---|---|
Molekularformel |
C9H9NO5 |
Molekulargewicht |
211.17 g/mol |
IUPAC-Name |
1-(2,4-dihydroxy-3-methyl-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H9NO5/c1-4-8(12)6(5(2)11)3-7(9(4)13)10(14)15/h3,12-13H,1-2H3 |
InChI-Schlüssel |
PIYDSCSXFORFEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC(=C1O)[N+](=O)[O-])C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


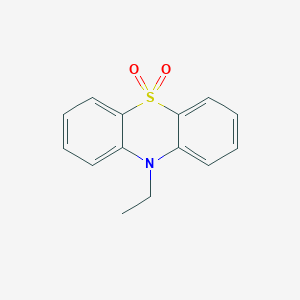


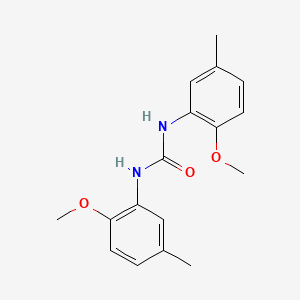
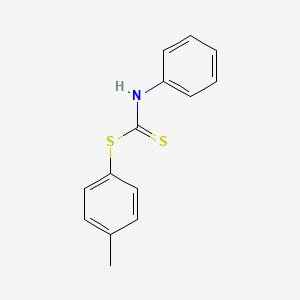
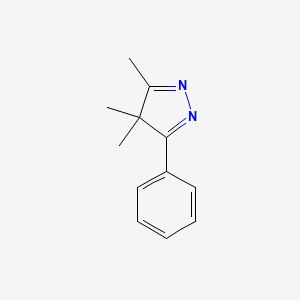
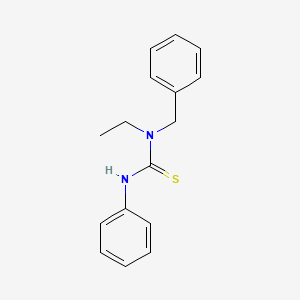
![1-(4-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11945991.png)
![3-(hydroxymethylene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B11945993.png)
![4-hydroxy-N'-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B11945996.png)

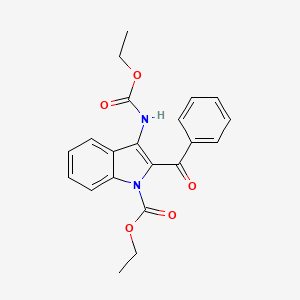

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11946012.png)
